1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of the thiadiazole ring, along with the fluorinated aromatic and pyridinyl moieties, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Coupling with Pyridinylmethyl Urea: The final step involves the coupling of the thiadiazole derivative with pyridinylmethyl urea, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactivity against pests and weeds.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The fluorinated phenyl group and pyridinyl moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole core but differ in their substituents.
Fluorinated Aromatics: Compounds such as 4-fluorobenzene and 2-fluorotoluene have similar fluorinated aromatic rings.
Pyridinyl Ureas: Compounds like 1-(pyridin-3-ylmethyl)-3-phenylurea share the pyridinyl urea structure.
Uniqueness: 1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorinated phenyl group enhances its stability and bioactivity, while the thiadiazole ring provides a versatile scaffold for further functionalization.
This compound’s distinct combination of functional groups makes it a valuable candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-10-4-5-12(17)7-13(10)14-21-22-16(24-14)20-15(23)19-9-11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHSKOQZAJHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NN=C(S2)NC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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